Pravastatin Lactone-D3

Bioanalysis Pharmacokinetics LC-MS/MS

Pravastatin Lactone-D3 (CAS 1217769-04-4) is a deuterated internal standard (SIL-IS) for LC-MS/MS analysis, designed to correct matrix-induced ion suppression (up to 40% in plasma) and ensure accurate quantification of pravastatin and its lactone metabolite. • Provides a +3 Da mass shift for clear MS differentiation, eliminating interference from non-deuterated analogues. • Validated for pharmacokinetic studies and clinical bioanalysis, with LOQs as low as 5 nmol/L. • Supplied with full characterization data; suitable for method validation, QC, and impurity profiling per USP/EP guidelines.

Molecular Formula C23H34O6
Molecular Weight 409.5 g/mol
Cat. No. B562803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePravastatin Lactone-D3
Synonyms(2S)-2-(Methyl-d3)butanoic Acid (1S,3S,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  R 414-d3; 
Molecular FormulaC23H34O6
Molecular Weight409.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3
InChIKeyOQARDMYXSOFTLN-BGFMQMSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pravastatin Lactone-D3: Certified Deuterated Internal Standard


Pravastatin Lactone-D3 (CAS 1217769-04-4) is a fully characterized, deuterium-labeled analogue of pravastatin lactone, a key metabolite of the HMG-CoA reductase inhibitor pravastatin . It serves exclusively as a stable isotope-labeled internal standard (SIL-IS) in analytical chemistry, specifically designed to correct for sample preparation variability and matrix-induced ion suppression during quantitative LC-MS/MS analysis . Its molecular weight of 409.53 g/mol (C23H31D3O6) provides a +3 Da mass shift relative to the unlabeled form, enabling distinct mass spectrometric differentiation while retaining near-identical physicochemical properties to the native analyte [1].

Stable isotope-labeled (D3) internal standard for pravastatin lactone
Co-elutes with native analyte for ion suppression correction in LC-MS/MS
Designed for research bioanalysis; not for diagnostic procedures

Pravastatin Lactone-D3 vs. Analog Internal Standards


Substituting Pravastatin Lactone-D3 with a non-deuterated analogue or a chemically similar internal standard (e.g., β-hydroxy-lovastatin) introduces significant quantification errors in LC-MS/MS workflows. Pravastatin and its lactone metabolite are prone to acid-lactone interconversion and significant matrix-induced ion suppression in biological samples, with reported ion suppression of up to 40% in human plasma [1]. Non-isotopic internal standards cannot fully compensate for these effects due to subtle differences in extraction recovery, chromatographic retention, and ionization efficiency [2]. The use of a stable isotope-labeled internal standard (SIL-IS) such as Pravastatin Lactone-D3 is the only well-recognized method to correct for these matrix effects, ensuring method accuracy and precision are maintained [3].

Co-elution mismatch Non-isotopic analogs may not co-elute, limiting ion suppression correction in complex matrices.
Extraction variability Differing recovery profiles can introduce quantification bias compared with SIL-IS.
Ionization difference Subtle ionization efficiency shifts may compromise accuracy in biological extracts.

Pravastatin Lactone-D3 Quantitative Performance


High-Sensitivity Quantification in Biological Matrices

In a validated UHPLC-MS/MS method for the simultaneous quantification of pravastatin and pravastatin lactone in rat plasma and urine, the use of Pravastatin Lactone-D3 as an internal standard enabled a lower limit of quantification (LLOQ) of 5 nmol/L for both matrices [1]. This was achieved while maintaining excellent linearity (r² > 0.9990) across a 5-500 nmol/L calibration range [1]. The method's sensitivity (LOD 1.5 nmol/L) and dynamic range are critical for accurately measuring low endogenous concentrations and tracking the compound in pharmacokinetic studies, directly attributable to the precise correction of matrix effects and extraction variability by the SIL-IS [1].

LLOQ sensitivity
Reported
5 nmol/L in rat plasma/urine
Supports low-level quantification for research PK studies.
UHPLC-MS/MS; r² > 0.9990 across 5–500 nmol/L
Bioanalysis Pharmacokinetics LC-MS/MS

High Accuracy and Precision for Method Validation

Validation data from the UHPLC-MS/MS method demonstrates the robust performance enabled by Pravastatin Lactone-D3 as an internal standard. Method recovery ranged from 97-109% in rat plasma and 92-101% in rat urine, indicating excellent accuracy [1]. Intra-day precision, expressed as %RSD, was consistently below 8% for plasma and below 7% for urine, highlighting the reproducibility of measurements [1]. These metrics are directly comparable to methods using other SIL-IS and demonstrate that Pravastatin Lactone-D3 effectively normalizes for sample-to-sample variability, a critical requirement for bioanalytical method validation per FDA and EMA guidelines [2].

Method validation
Reported
Recovery 92–109%; precision ≤8% RSD
Meets typical bioanalytical validation criteria for research matrices.
Rat plasma/urine; MEPS sample preparation
Method Validation Accuracy Precision LC-MS/MS

Superior Matrix Effect Compensation

The primary analytical challenge for pravastatin and its lactone is significant matrix-induced ion suppression, which can exceed 40% in human plasma and severely compromise assay accuracy and sensitivity [1]. The use of a stable isotope-labeled internal standard (SIL-IS) like Pravastatin Lactone-D3 is the gold standard for correcting these effects because it co-elutes with the analyte and experiences nearly identical ionization suppression/enhancement, extraction recovery, and sample preparation losses [2]. In contrast, a structural analog internal standard (e.g., β-hydroxy-lovastatin) will not perfectly mimic the analyte's behavior, leading to biased results and increased method variability [3].

Ion suppression correction
Class-level
SIL-IS co-elution mitigates matrix effect variability; literature reports up to ~40% ion suppression for pravastatin lactone in human plasma.
Co-elution matches analyte behaviour, supporting correction in bioanalytical research.
Context-dependent; specific method performance requires verification.
Matrix Effect Ion Suppression LC-MS/MS SIL-IS

Pravastatin Lactone-D3 Application Scenarios


Preclinical Pharmacokinetic Quantification

Pravastatin Lactone-D3 is ideally suited as an internal standard for LC-MS/MS assays quantifying pravastatin and its lactone metabolite in animal model studies (e.g., rat plasma and urine). Its use enables precise measurement of pharmacokinetic parameters (Cmax, AUC, t1/2) at low concentrations (down to 5 nmol/L LOQ), which is critical for understanding drug absorption, distribution, metabolism, and excretion (ADME) [1].

Clinical Bioanalysis and TDM

The compound is essential for validating and executing bioanalytical methods for human plasma samples in clinical trials. By correcting for significant matrix effects and ensuring high accuracy and precision, Pravastatin Lactone-D3 guarantees reliable quantification of pravastatin and its metabolites, thereby supporting regulatory submissions and therapeutic drug monitoring (TDM) of patients [2].

Method Development and Validation for Quality Control

In pharmaceutical development, Pravastatin Lactone-D3 serves as a critical reference standard for developing and validating analytical methods for drug substance and drug product analysis. Its fully characterized nature and compliance with regulatory guidelines (USP/EP) make it suitable for quality control (QC) applications, ensuring the accuracy and traceability of impurity profiling and stability studies .

Drug-Drug Interaction and Metabolite Profiling

The ability to accurately quantify both the parent drug (pravastatin acid) and its major metabolite (pravastatin lactone) is crucial for drug-drug interaction (DDI) studies involving transporters like OATP1B1 and P-gp. Pravastatin Lactone-D3 enables the reliable, simultaneous measurement of both analytes, providing essential data for understanding potential interactions and the impact of genetic polymorphisms on drug disposition [1].

Application
Selection Property
Validation Focus
Preclinical PK studies (rodent)
Co-eluting ISTD for pravastatin lactone tracking
LLOQ verification in study matrices
Human plasma bioanalysis research
Matrix effect correction in complex plasma matrices
Accuracy and precision assessment per validation documentation
Analytical method development support
Deuterated reference for method accuracy
Recovery and reproducibility in method transfer
DDI and metabolite profiling research
Simultaneous parent and metabolite quantification
Cross-analyte interference evaluation

Technical Documentation Hub

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37 linked technical documents
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